molecular formula C10H5ClN2 B1369515 4-Chloroquinoline-6-carbonitrile CAS No. 219763-83-4

4-Chloroquinoline-6-carbonitrile

Cat. No.: B1369515
CAS No.: 219763-83-4
M. Wt: 188.61 g/mol
InChI Key: FLRGXIDFVYOCLP-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science. The presence of a chloro group and a nitrile group on the quinoline ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-6-carbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the quinoline ring system. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: 4-Chloroquinoline-6-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloroquinoline-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-6-carbonitrile and its derivatives often involves interaction with biological macromolecules. For example, some derivatives can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Chloroquinoline-6-carbonitrile, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

    4-Chloroquinoline: A simpler derivative with similar chemical properties but lacking the nitrile group.

Uniqueness

This compound is unique due to the presence of both a chloro and a nitrile group on the quinoline ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

4-chloroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGXIDFVYOCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608059
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-83-4
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A pyrex reaction tube was charged with Pd(PPh3)4(200 mg, 173 μmol), 4-chloro-6-iodoquinoline (1.00 g, 3454 μmol), zinc cyanide (406 mg, 3454 μmol) and DMF. The tube was purged with argon, sealed, and the heterogeneous mixture was stirred at 50° C. for 17 h. The mixture was poured into water and the resulting solids were filtered, washed with water, and dried. The crude material was purified by silica gel chromatography, 0-5% MeOH/DCM to provide 4-chloroquinoline-6-carbonitrile as a white solid. MS: [M+H]=189.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
406 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.518 ml) was added to DMF (9 ml) at an inner temperature of 5-7° C. while stirring under ice-cooling, and the mixture was stirred at room temperature for 0.5 hr. 4-Hydroxy-6-quinolinecarbonitrile (860 mg) was added while stirring under ice-cooling and the mixture was stirred under ice-cooling for 1 hr. 1N aqueous sodium hydroxide solution (18 ml) was added and the mixture was stirred at room temperature for 10 min. The precipitate was collected by filtration and washed with water to give a pale brown powder. The obtained powder was purified by silica gel column chromatography (eluent: chloroform-methanol=50/1) to give the object compound (800 mg) as a pale yellow powder.
Quantity
0.518 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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